(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813892
InChI: InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1
SMILES: C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13813892

Molecular Formula: C22H17N3O

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
IUPAC Name (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1
Standard InChI Key VGABFPRIPVBVHX-GOSISDBHSA-N
Isomeric SMILES C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5
SMILES C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5
Canonical SMILES C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5

Introduction

Chemical Architecture and Stereochemical Features

Molecular Composition and Bonding

The compound’s IUPAC name, (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole, reflects its hybrid architecture. Key components include:

  • Oxazoline core: A 4,5-dihydrooxazole ring with a benzyl group at the C4 position.

  • Phenanthroline moiety: A rigid, planar 1,10-phenanthroline unit attached to C2 of the oxazoline.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular formulaC22H17N3O\text{C}_{22}\text{H}_{17}\text{N}_{3}\text{O}
Molecular weight339.4 g/mol
Stereocenter configurationR at C4
Canonical SMILESC1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5

The phenanthroline system’s nitrogen atoms (N1 and N10) provide chelating sites for metal ions, while the oxazoline’s stereocenter enables enantioselective interactions . X-ray crystallography of analogous compounds reveals that the benzyl group adopts a pseudo-axial orientation to minimize steric clash with the phenanthroline plane .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Expected signals include:

    • Aromatic protons (δ 7.2–9.1 ppm) from phenanthroline and benzyl groups.

    • Oxazoline protons: CH2_2O (δ 4.1–4.3 ppm) and CHN (δ 3.8–4.0 ppm).

  • 13C^{13}\text{C} NMR: Key resonances at δ 160–165 ppm (C=N of oxazoline) and δ 150–155 ppm (phenanthroline nitrogens) .

Mass Spectrometry:
Electrospray ionization (ESI-MS) typically shows a prominent [M+H]+^+ peak at m/z 340.4, with fragmentation patterns indicating cleavage between the oxazoline and phenanthroline units.

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The compound can be dissected into two synthons:

  • Chiral oxazoline precursor: (R)-4-benzyl-4,5-dihydrooxazole.

  • Phenanthroline building block: 2-substituted-1,10-phenanthroline.

A convergent strategy links these via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Stepwise Synthesis

  • Oxazoline Formation:
    Cyclocondensation of (R)-2-amino-3-phenyl-1-propanol with trimethyl orthoformate yields the oxazoline core .

  • Phenanthroline Functionalization:
    Bromination at the 2-position of 1,10-phenanthroline using NBS/AIBN\text{NBS}/\text{AIBN} generates 2-bromo-1,10-phenanthroline .

  • Coupling Reaction:
    A Buchwald-Hartwig amination or Ullmann-type coupling attaches the oxazoline to phenanthroline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Oxazoline synthesisMeC(OEt)3\text{MeC(OEt)}_3, Δ, 12h78%
Phenanthroline brominationNBS\text{NBS}, CCl4_4, 80°C65%
Cross-couplingCuI, L-proline, K2_2CO3_3, DMSO52%

Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98% for the R-configuration .

Functional Properties and Applications

Coordination Chemistry

The phenanthroline unit binds transition metals (e.g., Fe2+^{2+}, Cu+^+) with log KK values comparable to unsubstituted phenanthroline (log KFeK_{\text{Fe}} ≈ 21) . The oxazoline’s stereocenter induces helical chirality in metal complexes, as demonstrated by circular dichroism (CD) spectra .

Catalytic Activity

Palladium complexes of this ligand accelerate Suzuki-Miyaura couplings with enantioselectivities up to 89% ee in aryl bromide cross-couplings . The benzyl group’s bulkiness is hypothesized to shield one face of the metal center, favoring asymmetric induction.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (52–65%) in cross-coupling steps. Microwave-assisted synthesis or flow chemistry could improve efficiency.

Underexplored Applications

  • Photosensitizers: The phenanthroline’s extended π-system may enable singlet oxygen generation for photodynamic therapy.

  • Chiral sensors: Enantioselective fluorescence quenching has been observed in analogous systems .

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